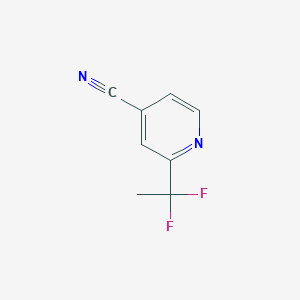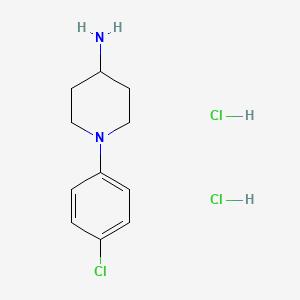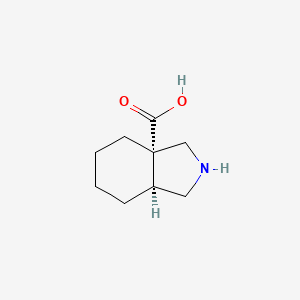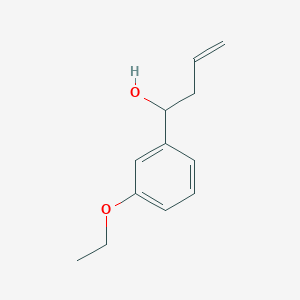
1-(3-Ethoxyphenyl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxyphenyl)but-3-en-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyphenyl)but-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-ethoxybenzaldehyde with allylmagnesium bromide, followed by a reduction step to yield the desired product. The reaction typically requires anhydrous conditions and the use of a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 1-(3-ethoxyphenyl)but-3-en-1-one.
Reduction: Formation of 1-(3-ethoxyphenyl)butan-1-ol.
Substitution: Formation of various substituted phenylbutenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Ethoxyphenyl)but-3-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxyphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparación Con Compuestos Similares
1-Phenyl-3-buten-1-ol: Similar structure but lacks the ethoxy group.
3-Buten-1-ol: A simpler structure with only the butenol chain.
Uniqueness: 1-(3-Ethoxyphenyl)but-3-en-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-(3-ethoxyphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-3-6-12(13)10-7-5-8-11(9-10)14-4-2/h3,5,7-9,12-13H,1,4,6H2,2H3 |
Clave InChI |
VPCIFHURHSEZPS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


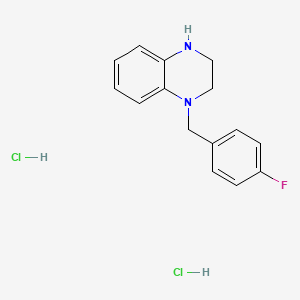
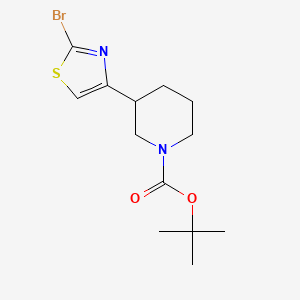
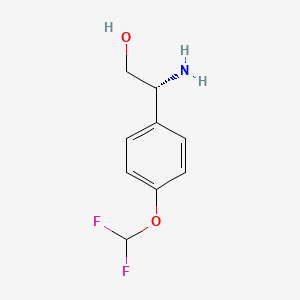
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)
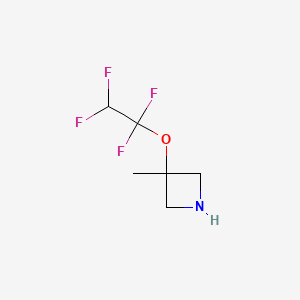
![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)
![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B15314354.png)


